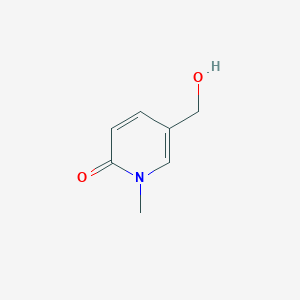

5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one

Overview

Description

Synthesis Analysis

The synthesis of similar compounds, such as 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one (P1), has been reported. The synthesis was presented along with the evaluation of its coordination ability towards Fe3+, studied by a combination of chemical, computational, and animal approaches .Chemical Reactions Analysis

While specific chemical reactions involving “5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one” are not available, studies on the formation of 5-hydroxymethylfurfural (5-HMF) from the sugars fructose and glucose have been conducted. For fructose dehydration, two main mechanisms have been suggested including a cyclic and an acyclic pathway, of which the cyclic pathway dominates .Scientific Research Applications

Epigenetic Regulation and Stem Cell Pluripotency

5-Hydroxymethylcytosine (5hmC), related to the compound of interest, plays a significant role in epigenetic regulation. It is dynamically reprogrammed during early embryonic and germ cell development. This modification is mostly associated with euchromatin and is enriched at gene promoters and CpG islands, correlating with increased transcriptional levels. The balance between 5hmC and 5-methylcytosine (5mC) varies across genomic regions, influencing the balance between pluripotency and lineage commitment in embryonic stem (ES) cells. It is suggested that knockdown of enzymes involved in generating 5hmC, such as Tet1 and Tet2, downregulates pluripotency-related genes, indicating a close association between hydroxymethylation levels, gene regulation, and stem cell differentiation (Ficz et al., 2011).

DNA Hydroxymethylation in Cardiac Biology

Research indicates a significant role of DNA hydroxymethylation, specifically 5-hydroxymethylcytosine (5-hmC), in cardiac gene expression during development and in pathological conditions like hypertrophy. The dynamic modulation of hydroxymethylated DNA is associated with specific transcriptional networks during heart development and failure. The study suggests that enzymes like ten-eleven translocation 2 (TET2) regulate the expression of crucial cardiac genes through the deposition of 5-hmC on gene bodies and enhancers. This provides insights into the epigenetic control mechanisms in heart development and disease (Greco et al., 2016).

Genome-wide Distribution and Role in Transcriptional Regulation

The distribution and role of 5-hydroxymethylcytosine (5hmC) in genomic DNA are areas of active research. Genome-wide profiling techniques have revealed that 5hmC is predominantly found within exons and near transcriptional start sites. It is particularly enriched at start sites of genes with dual histone marks associated with developmental regulation in embryonic stem cells. These findings suggest a probable role for 5hmC in transcriptional regulation and in maintaining a ‘poised’ chromatin state at developmentally regulated genes (Pastor et al., 2011).

Stability and Dynamics in Mammalian DNA

The stability and dynamics of 5-hydroxymethylcytosine (hmC) in mammalian DNA have been studied, revealing that hmC is predominantly a stable modification rather than a transient intermediate. The formation of hmC occurs gradually post-DNA synthesis, distinguishing it from DNA methylation processes. This stability, coupled with the relationship between global hmC levels and cell proliferation, underlines its significance in understanding the states of chemically modified DNA bases in various biological contexts and diseases (Bachman et al., 2014).

Safety and Hazards

Future Directions

The transformations of fructose and glucose to the platform chemical 5-hydroxymethylfurfural (5-HMF) have been studied extensively, and a variety of mechanisms have been proposed. This compound can be an intermediate for a variety of value-added products and potential biofuels . Additionally, an improved synthetic method has been developed for the preparation of commercially available cyanoethyl-protected 5hmdC phosphoramidite .

Mechanism of Action

Mode of Action

It’s known that this compound is derived from dehydration of c5 and c6 (poly)sugars . More research is required to elucidate how this compound interacts with its targets and the resulting changes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one. For instance, it’s known that this compound is produced in a water/dimethyl carbonate (DMC) system using acid catalyzed fructose dehydration . .

properties

IUPAC Name |

5-(hydroxymethyl)-1-methylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-8-4-6(5-9)2-3-7(8)10/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTHPCDBYSXVGFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=CC1=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30725552 | |

| Record name | 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one | |

CAS RN |

27330-18-3 | |

| Record name | 5-(Hydroxymethyl)-1-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30725552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

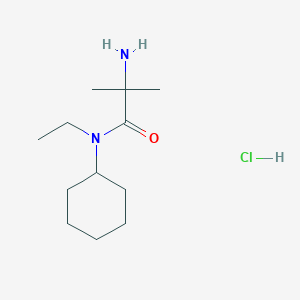

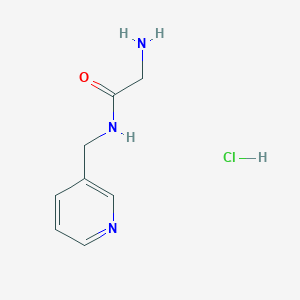

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1525678.png)

![4-{[(4-Bromobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1525691.png)

![1-Benzyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1525693.png)

![6-Bromo-3-hydroxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B1525694.png)

![N-[(2-aminophenyl)methyl]methanesulfonamide](/img/structure/B1525696.png)